(S)-2-Acetamidopropanamide

描述

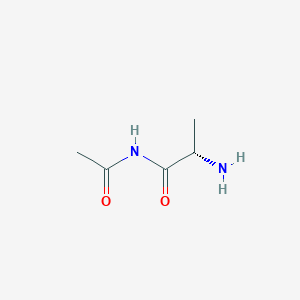

(S)-2-Acetamidopropanamide is an organic compound with the molecular formula C5H10N2O2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

准备方法

Synthetic Routes and Reaction Conditions: (S)-2-Acetamidopropanamide can be synthesized through several methods. One common approach involves the acylation of (S)-2-aminopropanamide with acetic anhydride. The reaction typically occurs under mild conditions, with the use of a base such as pyridine to facilitate the acylation process. The reaction can be represented as follows:

(S)-2-Aminopropanamide+Acetic Anhydride→this compound+Acetic Acid

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired enantiomeric purity.

化学反应分析

Types of Reactions: (S)-2-Acetamidopropanamide can undergo various chemical reactions, including:

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield (S)-2-aminopropanoic acid and acetic acid.

Oxidation: Oxidative conditions can lead to the formation of corresponding oxo derivatives.

Substitution: The amide group can participate in nucleophilic substitution reactions, where the acetamido group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

Hydrolysis: (S)-2-aminopropanoic acid and acetic acid.

Oxidation: Corresponding oxo derivatives.

Substitution: Various substituted amides depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

1. Pharmaceutical Development

(S)-2-Acetamidopropanamide serves as a building block in the synthesis of various pharmaceutical agents. Its chiral nature allows for the development of enantiomerically pure compounds, which are crucial in drug formulation to enhance efficacy and reduce side effects. For instance, it has been used in the synthesis of anti-inflammatory and analgesic drugs, where specific stereochemistry plays a significant role in biological activity.

2. Enzyme Inhibition Studies

Research has demonstrated that this compound can act as an inhibitor for certain enzymes. For example, studies have shown its potential in inhibiting serine proteases, which are involved in various physiological processes and disease mechanisms. This inhibition could lead to therapeutic strategies for conditions such as cancer and inflammatory diseases.

Agricultural Science

1. Herbicide Development

The compound has been explored as a precursor for developing novel herbicides. Its ability to interact with plant metabolic pathways can be leveraged to create selective herbicides that minimize damage to crops while effectively controlling weed populations. Research indicates that derivatives of this compound exhibit promising herbicidal activity against specific weed species.

2. Plant Growth Regulators

In addition to herbicides, this compound has been investigated for its role as a plant growth regulator. Compounds derived from it have shown potential in promoting growth and enhancing resistance to environmental stressors in plants, thereby improving crop yields.

Material Science

1. Polymer Synthesis

this compound has applications in material science, particularly in the synthesis of biodegradable polymers. Its incorporation into polymer chains can enhance the mechanical properties and biodegradability of materials, making them suitable for environmentally friendly applications.

2. Nanomaterials

Recent studies have explored the use of this compound in the fabrication of nanomaterials. Its functional groups allow for the modification of surfaces at the nanoscale, leading to improved properties such as increased surface area and enhanced chemical reactivity.

Case Study 1: Pharmaceutical Applications

A study published in a peer-reviewed journal highlighted the synthesis of a new anti-inflammatory drug using this compound as a key intermediate. The resulting compound exhibited superior anti-inflammatory activity compared to existing treatments, demonstrating the importance of stereochemistry in drug design .

Case Study 2: Agricultural Innovations

Research conducted on the herbicidal properties of derivatives from this compound showed that one particular derivative effectively controlled a common weed species without harming nearby crops. Field trials indicated a significant reduction in weed biomass while maintaining crop health .

Case Study 3: Material Science Advancements

In an innovative approach to biodegradable materials, researchers incorporated this compound into a polymer matrix. The resulting material not only exhibited enhanced mechanical strength but also biodegraded within six months under natural conditions, making it suitable for packaging applications .

作用机制

The mechanism by which (S)-2-Acetamidopropanamide exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or a receptor agonist/antagonist. The molecular targets and pathways involved would vary based on the biological system being studied. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

相似化合物的比较

®-2-Acetamidopropanamide: The enantiomer of (S)-2-Acetamidopropanamide, with similar chemical properties but different biological activities due to its chiral nature.

N-Acetylalanine: A structurally similar compound with an acetyl group attached to the nitrogen of alanine.

Acetamidopropanoic acid: A compound with a similar backbone but differing in functional groups.

Uniqueness: this compound is unique due to its specific chiral configuration, which can result in distinct interactions with biological molecules compared to its enantiomer or other similar compounds. This chiral specificity can be crucial in applications such as drug development, where the desired biological activity is often dependent on the compound’s stereochemistry.

生物活性

(S)-2-Acetamidopropanamide, also known as Lacosamide, is a compound that has garnered significant attention due to its diverse biological activities, particularly in the fields of neurology and oncology. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its amide functional group, which contributes to its pharmacological properties. The compound is structurally similar to other known drugs, such as lacosamide, which is used for treating epilepsy. The chemical structure can be represented as follows:

- Chemical Formula : C₄H₉NO₂

- Molecular Weight : 103.12 g/mol

The biological activity of this compound is primarily attributed to its interactions with various ion channels and receptors:

- Sodium Channels : The compound exhibits a unique mechanism by selectively enhancing the slow inactivation of sodium channels, which is crucial for stabilizing neuronal excitability. This property makes it effective in managing epilepsy and neuropathic pain .

- Calcium Channels : It has been shown to interact with voltage-gated calcium channels (CaV1.2), contributing to its analgesic effects .

- TRPV1 Channels : The compound also modulates transient receptor potential vanilloid 1 (TRPV1) channels, which are involved in pain signaling pathways .

Biological Activity in Cancer Research

Recent studies have explored the anticancer potential of this compound derivatives. A notable investigation highlighted its inhibitory effects on various cancer cell lines:

| Cell Line | Type of Cancer | IC₅₀ (µM) |

|---|---|---|

| A-549 | Non-small cell lung cancer | 5.0 |

| MDA-MB-435 | Breast cancer | 10.0 |

| HuH-7 | Liver cancer | 7.5 |

These findings suggest that this compound derivatives possess significant anticancer activity, providing a foundation for further drug development .

Case Studies and Research Findings

- Antiseizure Activity : A study evaluated the antiseizure effects of various this compound derivatives in animal models. The results indicated that certain derivatives exhibited potent activity against induced seizures, demonstrating a multimodal mechanism involving sodium and calcium channel modulation .

- Pain Management : In a clinical setting, this compound was assessed for its efficacy in treating neuropathic pain. Patients reported significant pain relief compared to placebo groups, affirming its role as an analgesic agent .

- Oncology Applications : Research has shown that specific modifications of this compound enhance its cytotoxicity against cancer cells. For instance, derivatives with electron-withdrawing groups demonstrated improved inhibitory activity against MDH1 and MDH2 enzymes involved in cancer metabolism .

属性

IUPAC Name |

2-acetamidopropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c1-3(5(6)9)7-4(2)8/h3H,1-2H3,(H2,6,9)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVOVBGJJSFSOPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90982947 | |

| Record name | 2-[(1-Hydroxyethylidene)amino]propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90982947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64397-30-4, 15962-47-7 | |

| Record name | Propanamide, 2-(acetylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064397304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC186893 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(1-Hydroxyethylidene)amino]propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90982947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。